Methyl 6-(azidomethyl)nicotinate

Synthetic Efficiency Azidation Process Chemistry

Methyl 6-(azidomethyl)nicotinate (CAS 384831-56-5) is a heterobifunctional nicotinate derivative featuring a methyl ester at the 3-position and an azidomethyl group at the 6-position of the pyridine ring. With a molecular formula of C8H8N4O2 and a molecular weight of 192.18 g/mol, this compound is supplied at a standard purity of ≥95%.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 384831-56-5
Cat. No. B3133268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(azidomethyl)nicotinate
CAS384831-56-5
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)CN=[N+]=[N-]
InChIInChI=1S/C8H8N4O2/c1-14-8(13)6-2-3-7(10-4-6)5-11-12-9/h2-4H,5H2,1H3
InChIKeyUDAQXROOFWMMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(azidomethyl)nicotinate (CAS 384831-56-5): A Positionally Defined Azide Building Block for Bioconjugation and Medicinal Chemistry


Methyl 6-(azidomethyl)nicotinate (CAS 384831-56-5) is a heterobifunctional nicotinate derivative featuring a methyl ester at the 3-position and an azidomethyl group at the 6-position of the pyridine ring . With a molecular formula of C8H8N4O2 and a molecular weight of 192.18 g/mol, this compound is supplied at a standard purity of ≥95% . The reactive azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, positioning it as a versatile intermediate for the construction of triazole-linked conjugates, targeted probes, and pharmaceutical intermediates [1].

Methyl 6-(azidomethyl)nicotinate: Why Azide Position and Ester Functionality Dictate Synthetic Utility and Downstream Compatibility


Generic substitution among azidomethyl nicotinate derivatives is scientifically unsound due to the critical influence of both the azidomethyl substitution position (2-, 5-, or 6-) and the ester/acid state on reactivity, solubility, and compatibility with downstream chemistries. The 6-position azidomethyl group on the pyridine ring provides a distinct spatial orientation and electronic environment compared to the 2- and 5-position isomers, which can significantly alter reaction kinetics in click chemistry and the binding affinity of derived conjugates [1]. Furthermore, the methyl ester at the 3-position confers enhanced organic solubility and serves as a protected carboxylate, allowing for selective deprotection to the free acid after azide-mediated conjugation steps [1]. Interchanging this compound with 6-(azidomethyl)nicotinic acid or positional isomers without validating the specific reaction context risks altered yields, compromised bioconjugation efficiency, or failure in subsequent synthetic transformations [1].

Methyl 6-(azidomethyl)nicotinate: Quantitative Evidence of Performance and Differentiation Against Closest Analogs


Superior Synthetic Yield in Azidation: 95.8% Yield from 6-(Bromomethyl)nicotinate Methyl Ester

Methyl 6-(azidomethyl)nicotinate can be synthesized from 6-(bromomethyl)nicotinate methyl ester with a high reported isolated yield of 95.8% using sodium azide in DMF over 12 hours [1]. This yield substantially exceeds typical azidation yields for less activated or sterically hindered benzylic bromides, which often fall in the 70-85% range. The quantitative efficiency of this transformation makes this specific building block a cost-effective choice for multi-step syntheses where overall yield is a critical procurement consideration.

Synthetic Efficiency Azidation Process Chemistry

Positional Differentiation: 6-Azidomethyl Enables Distinct Spatial Orientation Compared to 2- and 5-Isomers

The 6-azidomethyl substitution on the pyridine ring positions the reactive azide at the para-like position relative to the ring nitrogen, creating a different steric and electronic environment compared to the 2-azidomethyl (ortho-like) and 5-azidomethyl (meta-like) isomers . In published studies using the closely related 2-(azidomethyl)nicotinic acid imidazolide (NAI-N3), the 2-azidomethyl orientation is critical for RNA acylation efficiency [1]. By extension, the 6-azidomethyl isomer offers an alternative geometry that may be preferable for conjugates where the linker must project in a different direction from the nicotinoyl core. No direct comparative kinetic data exists for the 6-isomer versus 2- or 5-isomers in click reactions, but the structural difference is unambiguous.

Click Chemistry Conjugate Design Structure-Activity Relationship

Methyl Ester vs. Free Acid: Superior Organic Solubility and Orthogonal Protection for Conjugation Workflows

Methyl 6-(azidomethyl)nicotinate (LogP ≈ 1.6) exhibits significantly higher solubility in organic solvents (e.g., DMF, DMSO, EtOAc) compared to its free acid counterpart, 6-(azidomethyl)nicotinic acid [1]. This property is critical for efficient azide-alkyne cycloaddition reactions, which are often conducted in organic or mixed aqueous-organic solvent systems. The methyl ester also serves as a masked carboxylic acid, allowing for selective deprotection under mild basic conditions (e.g., LiOH in THF/H2O) after the click reaction is complete, without affecting the triazole linkage. In contrast, the free acid may require additional protection/deprotection steps and can exhibit poor solubility in organic reaction media.

Bioconjugation Protecting Group Strategy Solubility

Validated Reduction to Aminomethyl Intermediate: 87% Yield to Methyl 6-(aminomethyl)nicotinate

Methyl 6-(azidomethyl)nicotinate has been successfully reduced to methyl 6-(aminomethyl)nicotinate with an isolated yield of 87% using palladium on carbon (10%) under a hydrogen atmosphere in methanol/water for 2 hours [1]. This transformation demonstrates the compound's utility as a stable precursor to a primary amine building block. The high yield of this reduction confirms that the azide group is readily accessible and not sterically hindered, validating its use in synthetic sequences requiring subsequent amine functionalization. The amine product (CAS 139183-87-2) is itself a valuable intermediate for amide bond formation and reductive amination.

Reduction Amine Synthesis Intermediate Utility

Methyl 6-(azidomethyl)nicotinate: High-Value Application Scenarios Driven by Quantitative Performance Data


High-Yield Synthesis of 1,2,3-Triazole-Linked Chemical Libraries

The 95.8% synthetic yield from 6-(bromomethyl)nicotinate methyl ester and the efficient 87% reduction to the amine make this compound a cost-effective azide building block for constructing triazole-linked chemical libraries via CuAAC. The high yield minimizes material loss during the azide installation step, which is particularly valuable when generating large compound collections for high-throughput screening [1].

Synthesis of HDAC6 Inhibitor Intermediates

The synthesis of methyl 6-(azidomethyl)nicotinate is explicitly described in patent WO2022013728A1 as a key intermediate for preparing novel histone deacetylase 6 (HDAC6) inhibitors [1]. The 6-azidomethyl group is essential for subsequent cycloaddition to form the 1,3,4-oxadiazole triazole core, and the validated high-yielding route ensures a reliable supply of this critical intermediate for medicinal chemistry programs targeting HDAC6.

Design of Positionally Defined Bioconjugates Requiring 6-Linker Projection

For bioconjugation applications where the linker must project from the 6-position of the nicotinoyl core—such as in the design of α7 nicotinic receptor ligands (as described in US20030236264A1)—methyl 6-(azidomethyl)nicotinate provides the correct spatial orientation [1]. The methyl ester further allows for orthogonal deprotection and subsequent conjugation to targeting moieties or solid supports after the click reaction, a strategy not feasible with the free acid analog without additional protection steps.

Preparation of Aminomethyl-Substituted Nicotinate Derivatives

The validated reduction of the azide to the corresponding amine in 87% yield enables the efficient synthesis of methyl 6-(aminomethyl)nicotinate, a versatile intermediate for amide bond formation and reductive amination [1]. This two-step sequence (azidation then reduction) from commercially available 6-(bromomethyl)nicotinate methyl ester provides a practical route to a primary amine that is otherwise challenging to access directly.

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